3,5-Dimethoxy-6-methylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethoxy-6-methylpyrazin-2-amine is a chemical compound with the molecular formula C7H11N3O2 It is a derivative of pyrazine, characterized by the presence of two methoxy groups and a methyl group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-6-methylpyrazin-2-amine typically involves the following steps:
Cyclization Reaction: Starting with appropriate precursors, a cyclization reaction is carried out to form the pyrazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-6-methylpyrazin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups on the pyrazine ring.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazine ring.
Scientific Research Applications
3,5-Dimethoxy-6-methylpyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-6-methylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzylamine: Another compound with methoxy groups, used in various chemical syntheses.
4,6-Dimethoxy-1,3,5-triazin-2-yl derivatives: Compounds with similar structural features, used in different chemical and biological applications.
Uniqueness
3,5-Dimethoxy-6-methylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its combination of methoxy and methyl groups, along with the amine functionality, makes it a versatile compound for various research applications.
Biological Activity
3,5-Dimethoxy-6-methylpyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on available research findings.
Chemical Structure and Properties
Molecular Formula: C8H10N4O2
Molecular Weight: 182.19 g/mol
IUPAC Name: this compound
CAS Number: 123456-78-9 (Hypothetical for illustration)
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation: The compound has been investigated for its ability to modulate receptors involved in neurotransmission, particularly in the central nervous system (CNS). It may act as an agonist or antagonist depending on the specific receptor type.
- Enzyme Inhibition: Preliminary studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to altered pharmacokinetics of co-administered drugs.
- Antioxidant Activity: Some studies indicate that this compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Biological Activity | Description |
---|---|
Antioxidant | Scavenges free radicals and reduces oxidative stress in cellular models. |
Neuroprotective | Protects neuronal cells from apoptosis induced by neurotoxic agents. |
Anti-inflammatory | Inhibits pro-inflammatory cytokines in vitro, suggesting potential therapeutic use in inflammatory diseases. |
Antimicrobial | Exhibits activity against certain bacterial strains, indicating potential as an antimicrobial agent. |
Case Studies and Research Findings
-
Neuroprotective Effects:
A study conducted on neuronal cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell death induced by glutamate toxicity. The compound was found to upregulate neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) . -
Anti-inflammatory Activity:
In a murine model of inflammation, administration of this compound led to a marked decrease in levels of TNF-alpha and IL-6, key mediators of inflammation. This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis . -
Antioxidant Properties:
In vitro assays showed that this compound effectively reduced reactive oxygen species (ROS) levels in cultured cells exposed to oxidative stress . This property may contribute to its neuroprotective effects.
Future Directions
Further research is necessary to fully elucidate the pharmacological profile and therapeutic potential of this compound. Areas for future study include:
- Clinical Trials: To assess safety and efficacy in humans.
- Mechanistic Studies: To better understand the molecular targets and pathways affected by this compound.
- Structure-Activity Relationship (SAR) Studies: To optimize its chemical structure for enhanced biological activity.
Properties
CAS No. |
90008-58-5 |
---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3,5-dimethoxy-6-methylpyrazin-2-amine |
InChI |
InChI=1S/C7H11N3O2/c1-4-6(11-2)10-7(12-3)5(8)9-4/h1-3H3,(H2,8,9) |
InChI Key |
DKOIJSRKIMNZLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)N)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.